molecular formula C19H16O2S B12840750 1-{5-[2-(Benzyloxy)phenyl]-2-thienyl}ethanone

1-{5-[2-(Benzyloxy)phenyl]-2-thienyl}ethanone

Cat. No.: B12840750
M. Wt: 308.4 g/mol
InChI Key: ORJJPVLRFICKOE-UHFFFAOYSA-N
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Description

1-{5-[2-(Benzyloxy)phenyl]-2-thienyl}ethanone is a substituted acetophenone derivative featuring a benzyloxy-substituted phenyl ring connected to a thiophene moiety at position 5, with an ethanone group at position 2 of the thiophene. This structure combines aromatic, heterocyclic, and ketone functionalities, making it a candidate for diverse chemical and pharmacological applications.

Properties

Molecular Formula

C19H16O2S

Molecular Weight

308.4 g/mol

IUPAC Name

1-[5-(2-phenylmethoxyphenyl)thiophen-2-yl]ethanone

InChI

InChI=1S/C19H16O2S/c1-14(20)18-11-12-19(22-18)16-9-5-6-10-17(16)21-13-15-7-3-2-4-8-15/h2-12H,13H2,1H3

InChI Key

ORJJPVLRFICKOE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(S1)C2=CC=CC=C2OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{5-[2-(Benzyloxy)phenyl]-2-thienyl}ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 2-(benzyloxy)benzaldehyde and 2-thiophenecarboxylic acid.

    Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide (NaOH) to form the intermediate product.

    Oxidation: The intermediate product is then oxidized using an oxidizing agent like potassium permanganate (KMnO4) to yield the final product, this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-{5-[2-(Benzyloxy)phenyl]-2-thienyl}ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The benzyl ether group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted benzyl ethers.

Scientific Research Applications

1-{5-[2-(Benzyloxy)phenyl]-2-thienyl}ethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{5-[2-(Benzyloxy)phenyl]-2-thienyl}ethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) m.p. (°C) Key Substituents
Target Compound C₁₉H₁₆O₂S 316.40 N/A 2-Thienyl, 5-(2-benzyloxyphenyl)
1-(4-Benzyloxy-5-methoxy-2-nitrophenyl)ethanone C₁₆H₁₅NO₅ 301.30 N/A 4-Benzyloxy, 5-methoxy, 2-nitro
1-[5-Hydroxy-2-(phenylmethoxy)phenyl]ethanone C₁₅H₁₄O₃ 242.27 117 2-Benzyloxy, 5-hydroxy
1-[5-(4-Phenylbutyl)-2-thienyl]ethanone C₁₆H₁₈OS 258.38 N/A 5-(4-Phenylbutyl), 2-thienyl

Key Findings and Implications

  • Substituent Position: The position of benzyloxy/hydroxy groups on the phenyl ring significantly impacts polarity and bioactivity.
  • Heterocyclic Core : Thiophene vs. thiadiazole alters electronic properties and pharmacological profiles. Thiadiazoles are associated with anticonvulsant activity , while thiophenes may favor π-π interactions in drug-receptor binding.
  • Functional Group Effects : Ether (C-O-C) vs. thioether (C-S-C) linkages influence metabolic stability and electronic density, with thioethers often exhibiting prolonged half-lives .

Biological Activity

1-{5-[2-(Benzyloxy)phenyl]-2-thienyl}ethanone is an organic compound characterized by its unique molecular structure, which includes a thienyl group, a benzyloxyphenyl moiety, and an ethanone functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in relation to oxidative stress and inflammation.

  • Molecular Formula : C19H16O2S
  • Molecular Weight : 308.4 g/mol
  • Structure : The compound features a thiophene ring, an ethanone group, and a benzyloxyphenyl substituent, which contribute to its chemical reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its potential interactions with various biological targets involved in oxidative stress and inflammation. Preliminary studies suggest that the compound may exhibit anti-inflammatory and antioxidant properties, making it a candidate for further research in therapeutic applications.

  • Oxidative Stress Modulation : The compound may influence pathways related to reactive oxygen species (ROS), which are critical in cellular signaling and homeostasis.
  • Inflammatory Cytokine Regulation : It could modulate the activity of inflammatory cytokines, thereby impacting inflammatory responses within biological systems.

Case Studies

  • Antifungal Activity : Research has indicated that derivatives of compounds similar to this compound exhibit antifungal properties. For instance, studies on related benzyloxyphenyl compounds have shown promising results against pathogenic fungi, suggesting that structural similarities may confer similar activities .
  • Antibacterial Properties : Another study highlighted the antibacterial potential of structurally related compounds against various bacterial strains, including resistant strains. This suggests that this compound may also possess antibacterial properties worthy of investigation .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructureBiological Activity
1-{5-[4-(Benzyloxy)phenyl]-2-thienyl}ethanoneStructureAnti-inflammatory, antioxidant
1-[(2-benzyloxy)phenyl]-2-(azol-1-yl)ethanoneStructureAntifungal
3-substituted pyrazole derivativesStructureAntibacterial

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions to ensure the formation of the desired product. Key reactions include:

  • Oxidation : Possible formation of sulfoxides or sulfones from the thiophene ring.
  • Reduction : Conversion of the ethanone group into alcohol derivatives.
  • Substitution Reactions : The benzyloxy group can undergo nucleophilic substitutions to introduce other functional groups.

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